molecular formula C7H16N2O2 B1516990 3-[(2-Methoxyethyl)amino]-N-methylpropanamide CAS No. 1001346-35-5

3-[(2-Methoxyethyl)amino]-N-methylpropanamide

Cat. No. B1516990
M. Wt: 160.21 g/mol
InChI Key: MXAJCGISAUBJSD-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

N-Methylacrylamide (ABCR; 500 mg, 5.87 mmol), 2-Methoxyethylamine (Aldrich; 441 mg, 5.87 mmol), and EtOH (2 mL) were combined and heated in a microwave at 140° C. for 40 minutes. The reaction mixture was cooled and added to a 5 g SCX-2 column pre-wet with MeOH (2 column volumes), flushed with MeOH (2 column volumes) then the product eluted with 2M ammonia in MeOH. Product containing fractions were evaporated in vacuo to give the title compound as a clear oil (608 mg, 65%)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH3:7][O:8][CH2:9][CH2:10][NH2:11].CCO>CO>[CH3:7][O:8][CH2:9][CH2:10][NH:11][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CNC(C=C)=O
Step Two
Name
Quantity
441 mg
Type
reactant
Smiles
COCCN
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
flushed with MeOH (2 column volumes)
WASH
Type
WASH
Details
the product eluted with 2M ammonia in MeOH
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCNCCC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 608 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.